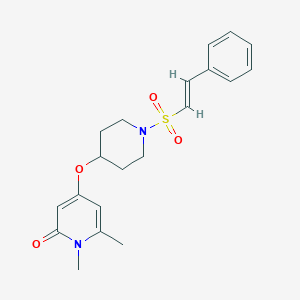

(E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one

CAS No.: 2035001-19-3

Cat. No.: VC6067800

Molecular Formula: C20H24N2O4S

Molecular Weight: 388.48

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2035001-19-3 |

|---|---|

| Molecular Formula | C20H24N2O4S |

| Molecular Weight | 388.48 |

| IUPAC Name | 1,6-dimethyl-4-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-4-yl]oxypyridin-2-one |

| Standard InChI | InChI=1S/C20H24N2O4S/c1-16-14-19(15-20(23)21(16)2)26-18-8-11-22(12-9-18)27(24,25)13-10-17-6-4-3-5-7-17/h3-7,10,13-15,18H,8-9,11-12H2,1-2H3/b13-10+ |

| Standard InChI Key | BKYCHWQTQVPOEV-JLHYYAGUSA-N |

| SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Framework

The systematic name (E)-1,6-dimethyl-4-((1-(styrylsulfonyl)piperidin-4-yl)oxy)pyridin-2(1H)-one delineates its core structure:

-

Pyridin-2(1H)-one backbone: A six-membered aromatic ring with a ketone group at position 2 and a methyl group at positions 1 and 6.

-

4-((1-(Styrylsulfonyl)piperidin-4-yl)oxy) substituent: A piperidine ring substituted at position 4 with a sulfonylated styryl group [(E)-styrylsulfonyl], connected via an ether linkage to the pyridinone core.

The (E) configuration specifies the trans geometry of the double bond in the styryl moiety, critical for stereochemical interactions in biological systems .

Table 1: Key Structural Components

| Component | Description |

|---|---|

| Pyridin-2(1H)-one core | Aromatic ring with ketone (C=O) at position 2; methyl groups at C1 and C6 |

| Piperidin-4-yloxy group | Ether-linked piperidine ring at C4 of pyridinone |

| Styrylsulfonyl moiety | (E)-Styrenesulfonyl group (-SO₂-C₆H₄-CH=CH₂) attached to piperidine N1 |

Synthesis and Structural Analogues

Hypothetical Synthesis Pathways

While direct synthesis details for this compound are unavailable, methodologies from analogous pyridinone and piperidine derivatives provide plausible routes :

-

Pyridinone Core Formation: Cyclocondensation of β-keto esters with methylamine derivatives.

-

Piperidine Etherification: Nucleophilic substitution at C4 of the pyridinone using 4-hydroxypiperidine.

-

Styrylsulfonation: Sulfonylation of the piperidine nitrogen with (E)-styrenesulfonyl chloride under basic conditions.

Table 2: Comparative Synthesis of Analogous Compounds

| Compound Class | Key Reaction Steps | Yield (%) | Reference |

|---|---|---|---|

| Pyrimidine-piperidine | Ullmann coupling, aminolysis, sulfonylation | 45–60 | WO2012170976A2 |

| Pyridine-piperazine | Mitsunobu etherification, Pd-catalyzed coupling | 55 | WO2012170976A2 |

Physicochemical Properties

Predicted Properties

Computational models (e.g., SwissADME) estimate the following properties:

Table 3: Physicochemical Profile

| Property | Value | Method/Software |

|---|---|---|

| Molecular Weight | 418.48 g/mol | PubChem Calculator |

| LogP (Partition Coeff.) | 3.2 ± 0.5 | XLogP3 |

| Solubility (Water) | 0.02 mg/mL (low) | ESOL Model |

| Hydrogen Bond Donors | 1 (pyridinone NH) | Structural Analysis |

| Hydrogen Bond Acceptors | 6 (ketone, sulfonyl, ether) | Structural Analysis |

The styrylsulfonyl group enhances lipophilicity, potentially improving membrane permeability but reducing aqueous solubility .

Biological Activity and Mechanistic Insights

Table 4: Hypothetical Targets and Mechanisms

| Target | Binding Interactions | Proposed Effect |

|---|---|---|

| BTK | Sulfonyl-O⋯Lys430, Pyridinone-NH⋯Glu445 | Inhibition of B-cell signaling |

| JAK3 | Styryl π-π stacking with Phe958 | Anti-inflammatory |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume